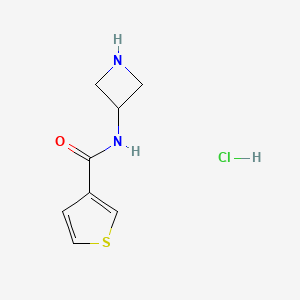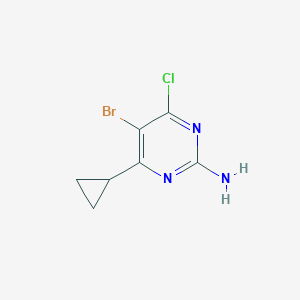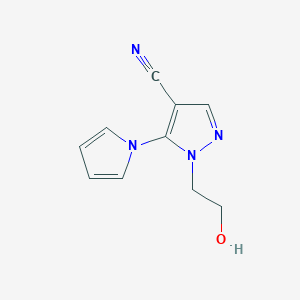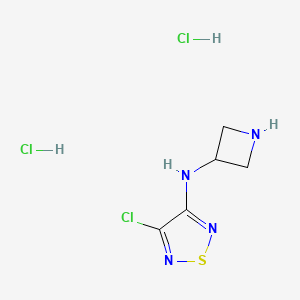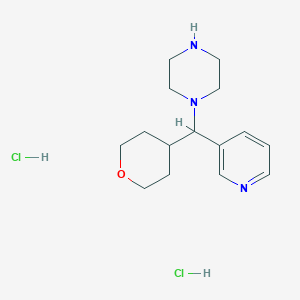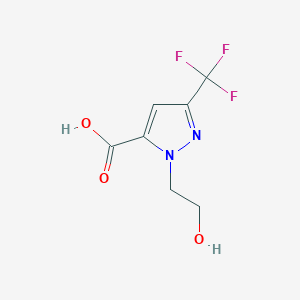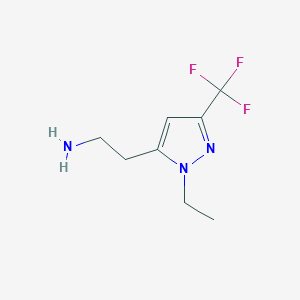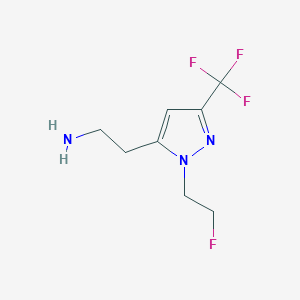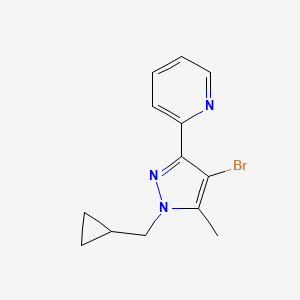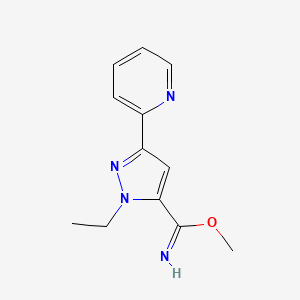
4-Bromo-6-(4-methoxybenzyl)pyrimidine
Übersicht
Beschreibung
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They have various biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves reactions with amidines and ketones . For example, a copper-catalyzed cyclization of ketones with nitriles enables a facile, general, and economical synthesis of diversely functionalized pyrimidines under basic conditions .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be analyzed using techniques such as mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis .Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Compounds derived from pyrimidines, including those related to 4-Bromo-6-(4-methoxybenzyl)pyrimidine, have been synthesized and evaluated for their antiviral activities. For example, 2,4-Diamino-6-hydroxypyrimidines substituted at position 5 have been prepared and shown to inhibit retrovirus replication in cell culture, indicating potential utility in antiretroviral therapy (Hocková et al., 2003).
Antitumor Activity
Several studies have focused on the synthesis of pyrimidine derivatives with antitumor properties. For instance, compounds synthesized from reactions of 2-methylthio-4,6-dichloro-5-(4-alkoxybenzyl)pyrimidines have been explored for their antitumor properties, demonstrating potential as anticancer agents (Grigoryan et al., 2008). Additionally, hetero annulated carbazoles, including pyrimido derivatives, have shown enviable selective growth inhibition on specific cancer cell lines, suggesting a pathway for novel antitumor agents (Murali et al., 2017).
Antimycobacterial Activity
The synthesis of imidazole derivatives mimicking the structure of potent antimycobacterial pyrimidines has been investigated, with some compounds exhibiting in vitro antimycobacterial activity. This research indicates potential applications in treating mycobacterial infections (Miranda & Gundersen, 2009).
DNA Repair and Photolyase Activity
Research into DNA repair mechanisms has identified enzymes that specifically target and repair pyrimidine dimers in DNA, such as those that might incorporate brominated pyrimidine derivatives. These studies contribute to our understanding of cellular responses to UV damage and the potential for enhancing DNA repair capabilities (Kim et al., 1994).
Fluorescence Labeling and High-Performance Liquid Chromatography (HPLC)
The development of novel fluorescence labeling techniques using brominated pyrimidine derivatives for HPLC analysis exemplifies the utility of these compounds in biochemical assays and analytical chemistry. These methods offer enhanced sensitivity and specificity for detecting nucleic acids and their modifications (Iwamoto et al., 1984).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-bromo-6-[(4-methoxyphenyl)methyl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c1-16-11-4-2-9(3-5-11)6-10-7-12(13)15-8-14-10/h2-5,7-8H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQBEVNZZRAUMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-(4-methoxybenzyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



